2-Chloro-4'-fluorobenzophenone

描述

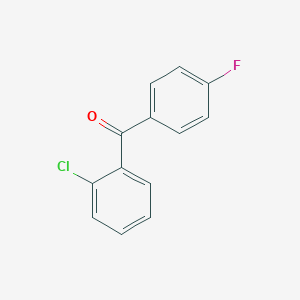

2-Chloro-4’-fluorobenzophenone: is an organic compound with the molecular formula C13H8ClFO and a molecular weight of 234.66 g/mol . It is a colorless to light yellow solid that is used in various chemical syntheses and industrial applications . The compound is characterized by the presence of a chloro group at the second position and a fluoro group at the fourth position on the benzophenone structure .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of fluorobenzene and 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride . The reaction is carried out under controlled temperature conditions, usually at low temperatures to prevent side reactions . The general reaction scheme is as follows:

C6H5F+ClCOC6H4ClAlCl3C6H4ClCOC6H4F

Industrial Production Methods: In industrial settings, the production of 2-Chloro-4’-fluorobenzophenone follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor where fluorobenzene and 2-chlorobenzoyl chloride are mixed with aluminum trichloride. The reaction mixture is maintained at a low temperature, and the product is isolated by acidolysis followed by neutralization and purification .

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

4'-Fluorobenzophenones are reactive in NAS due to the electron-withdrawing effects of the ketone group. Key findings from analogous systems include:

Table 1: NAS Reactivity of 4-X-4'-Fluorobenzophenones

For 2-chloro-4'-fluorobenzophenone:

-

The 2-chloro substituent would exert a meta-directing effect, potentially slowing NAS compared to para-substituted analogs.

-

Reactions with phenolate salts (e.g., 4-Y-hydroxydiphenyl ethers) at 140°C in diphenyl sulfone are expected to proceed with moderate efficiency .

Photochemical Behavior

Benzophenones undergo photoreduction under UV light. For 4-chloro-4'-fluorobenzophenone :

-

Reaction : UV exposure in isopropyl alcohol generates benzopinacol via radical coupling .

-

Quantum Efficiency : Dependent on solvent polarity and substituent positions, with chloro and fluoro groups altering excited-state dynamics .

Key Observations :

-

n→π * transitions exhibit blue shifts in polar solvents (e.g., ethanol) due to hydrogen bonding .

-

π→π * transitions show red shifts in nonpolar solvents (e.g., methylcyclohexane) .

Spectroscopic Characterization

Data from similar compounds provide a framework for identifying this compound:

Table 2: Spectroscopic Signatures

Stability and Reactivity Considerations

科学研究应用

Pharmaceutical Development

Role as an Intermediate

2-Chloro-4'-fluorobenzophenone serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly in developing anti-cancer and anti-inflammatory drugs. Its unique structural properties facilitate interactions with biological targets, making it a subject of interest in medicinal chemistry.

Case Study: Anticancer Activity

Research indicates that derivatives of benzophenone compounds exhibit promising anticancer properties. Studies have shown that this compound and its derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Material Science

UV-Absorbing Materials

This compound is utilized in formulating UV-absorbing materials, enhancing the durability and performance of coatings and plastics exposed to sunlight. The incorporation of this compound into polymer matrices has been shown to improve resistance to photodegradation.

| Application | Benefit |

|---|---|

| Coatings | Enhanced UV stability |

| Plastics | Improved longevity under sunlight exposure |

Organic Synthesis

Reagent in Organic Reactions

Researchers employ this compound as a reagent in various organic synthesis reactions. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecules in laboratory settings.

Example Reaction : The compound can participate in Friedel-Crafts acylation reactions, forming substituted benzophenones that serve as precursors for further synthetic transformations.

Photochemical Reactions

The unique properties of this compound make it a subject of study in photochemical reactions. Research has focused on its role in solar energy applications and the development of photostable materials.

作用机制

The mechanism of action of 2-Chloro-4’-fluorobenzophenone depends on its specific applicationFor example, the carbonyl group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding . These interactions can influence the compound’s reactivity and biological activity.

相似化合物的比较

- 2-Chlorobenzophenone

- 4’-Fluorobenzophenone

- 2,4-Dichlorobenzophenone

Comparison: 2-Chloro-4’-fluorobenzophenone is unique due to the presence of both chloro and fluoro substituents on the benzophenone structure. This combination of substituents can influence the compound’s reactivity and physical properties. For instance, the fluoro group can increase the compound’s lipophilicity, while the chloro group can enhance its electrophilicity . These properties make 2-Chloro-4’-fluorobenzophenone a valuable intermediate in organic synthesis and industrial applications.

生物活性

2-Chloro-4'-fluorobenzophenone (CBP) is a synthetic organic compound that belongs to the benzophenone family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and material science. Its unique structure, characterized by the presence of chlorine and fluorine substituents, contributes to its reactivity and potential therapeutic properties.

CBP is a derivative of benzophenone, which consists of two phenyl rings connected by a carbonyl group. The introduction of chlorine at the 2-position and fluorine at the 4'-position alters its electronic properties, enhancing its ability to interact with biological targets.

Molecular Structure

The molecular formula of CBP is C13H8ClFO. Its structural representation can be summarized as follows:

The biological activity of CBP can be attributed to its ability to modulate various enzymatic pathways and receptor interactions. It has been shown to bind to specific enzymes, leading to alterations in their activity, which can result in significant biological effects such as anti-inflammatory and anticancer activities .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of CBP. It has been evaluated for its cytotoxicity against various cancer cell lines, including leukemia cells. In vitro assays demonstrated that CBP induces cell cycle arrest and apoptosis in cancer cells by modulating key proteins involved in the cell cycle regulation, such as p53 and Mdm2 .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 15 | Induces apoptosis via p53 modulation |

| MCF-7 (Breast) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 18 | Inhibition of proliferation |

Anti-inflammatory Effects

CBP has also been explored for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and may interfere with signaling pathways associated with inflammation, such as NF-kB activation.

Study on Anticancer Activity

A study conducted on various structural analogs of CBP demonstrated its effectiveness against cancer cell proliferation. The synthesized compounds exhibited significant cytotoxicity, particularly against K562 cells, where flow cytometry analysis confirmed increased apoptosis rates .

Mutagenicity Assessment

In assessing the safety profile of CBP, it was included in a list of chemicals evaluated for mutagenic potential. Although some derivatives have shown mutagenicity, specific studies on CBP itself suggest that it does not exhibit significant mutagenic effects under standard testing conditions .

属性

IUPAC Name |

(2-chlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODIKYQYCCFWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061983 | |

| Record name | Methanone, (2-chlorophenyl)(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806-23-1 | |

| Record name | (2-Chlorophenyl)(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4'-fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1806-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-chlorophenyl)(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (2-chlorophenyl)(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4'-fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4'-FLUOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN5N5MA34F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the vibrational modes of 2-chloro-4'-fluorobenzophenone using DFT calculations?

A1: Understanding the vibrational characteristics of a molecule provides valuable information about its structure and properties. Density Functional Theory (DFT) calculations allow researchers to predict these vibrations theoretically. This is particularly useful for complex molecules like this compound where experimental assignments of all vibrational modes can be challenging. By comparing the calculated vibrational frequencies with experimental spectroscopic data, researchers can confirm the accuracy of the theoretical model and gain a deeper understanding of the molecule's behavior []. This knowledge can be further applied to predict thermodynamic properties, reactivity, and potential applications of the compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。